
3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
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Overview
Description
3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane is a trisiloxane derivative characterized by a central silicon atom bonded to a hexadecyl (C₁₆H₃₃) group and two trimethylsiloxy (OSi(CH₃)₃) groups. This structure confers a combination of hydrophobicity from the long alkyl chain and thermal stability from the siloxane backbone. The compound is typically synthesized via hydrosilylation reactions, where a hexadecyl olefin reacts with 1,1,1,3,5,5,5-heptamethyltrisiloxane in the presence of a platinum catalyst . Key physical properties include a high molecular weight (estimated ~436 g/mol for C₂₅H₅₈O₂Si₃) and low water solubility due to its nonpolar hexadecyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane typically involves the reaction of hexamethyldisiloxane with a hexadecyl-containing silane in the presence of a catalyst. One common method uses a platinum complex catalyst to facilitate the reaction. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of strong acidic cation ion exchange resins as catalysts is also common in optimizing the yield and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane compounds.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals .
Scientific Research Applications
Organic Synthesis
3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane serves as a crucial reagent in organic synthesis. It is utilized for:
- Aromatic C-H Silylation: This compound is effective in catalyzing the silylation of arenes in the presence of platinum complex catalysts. This reaction is significant for modifying aromatic compounds to enhance their chemical properties .
- Synthesis of Monosiloxy Esters: It acts as an intermediate for synthesizing monosiloxy esters with various acids, which can be used in different chemical applications including surfactants and emulsifiers .
Pharmaceutical Applications
The compound is also recognized for its utility in pharmaceutical chemistry:
- Silylation of Aryl Iodides: It facilitates the silylation process of aryl iodides, which is essential for the development of pharmaceutical agents . This process enhances the reactivity and stability of the compounds involved.
- Intermediate for Drug Synthesis: Its role as an intermediate in synthesizing complex organic molecules makes it valuable in drug formulation and development .
Agricultural Formulations
In agriculture, this compound is employed as:
- Adjuvant in Pesticides: The compound enhances the efficacy of pesticide formulations by improving the wetting and spreading properties on plant surfaces. This leads to better absorption and effectiveness of active ingredients .
- Sensory Performance Enhancer: It is used in agricultural products to enhance sensory performance which can improve user experience and application efficiency .
Cosmetic Applications
The compound finds applications in cosmetic formulations due to its beneficial properties:
- Emollient and Conditioning Agent: Its siloxane structure provides excellent skin conditioning properties. It is often included in skin care products to improve texture and moisture retention .
Case Study 1: Aromatic C-H Silylation
Murata et al. (2007) demonstrated the effectiveness of this compound in platinum-catalyzed aromatic C-H silylation reactions. The study highlighted its ability to selectively modify aromatic compounds under mild conditions with high yields .
Case Study 2: Agricultural Adjuvant
Research conducted on the use of this compound as an agricultural adjuvant showed significant improvements in pesticide performance when combined with common herbicides. The results indicated enhanced absorption rates and reduced runoff during application .
Mechanism of Action
The mechanism of action of 3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane involves its interaction with molecular targets through its siloxane backbone and functional groups. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their properties and behavior. These interactions are crucial in its applications as a surfactant, emulsifier, and reagent in chemical reactions .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Physical Properties of Trisiloxane Derivatives
Key Differences :
- Alkyl Chain Length : The hexadecyl derivative exhibits enhanced hydrophobicity and viscosity compared to the hexyl analog (C₆ vs. C₁₆) .
- Thermal Stability : The fully methylated siloxane backbone in 1,1,1,3,5,5,5-heptamethyltrisiloxane decomposes above 685 K, whereas hexamethyltrisiloxane (with fewer methyl groups) is less stable .
Functional Derivatives
TS-EO12 (3-[3-(Hydroxy)(polyethoxy)propyl]-1,1,1,3,5,5,5-heptamethyltrisiloxane) :
- Structure : Features a polyether (EO₁₂) group instead of an alkyl chain.
- Properties : Acts as a surfactant with a critical micelle concentration (CMC) of ~0.1 mM at 293 K, enabling applications in emulsification and wetting .
- Comparison : Unlike 3-hexadecyl-trisiloxane, TS-EO12 is water-soluble due to its hydrophilic polyether chain, demonstrating how functional groups dictate application .
Reactivity in Catalytic Processes
Table 2: Hydrosilylation Catalytic Performance
Reactivity Trends :
- The hexadecyl derivative may exhibit slower reaction kinetics due to steric hindrance from its long alkyl chain, reducing TOF compared to smaller substrates .
Bioactive Properties
- 1,1,1,3,5,5,5-Heptamethyltrisiloxane : Demonstrates antibacterial activity against Bacillus subtilis .
Biological Activity
3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, also known by its CAS number 1873-88-7, is a siloxane compound characterized by a unique structure that includes a long alkyl chain and multiple silicon atoms. This compound has garnered interest in various fields, including materials science and biochemistry, due to its potential biological activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Information
- Molecular Formula : C7H22O2Si3
- Molecular Weight : 222.505 g/mol
- Density : 0.819 g/mL at 25 °C
- Boiling Point : 163.8 ± 23.0 °C
- Melting Point : <0 °C
- Flash Point : 52.8 ± 22.6 °C
- LogP : 5.32 (indicating high lipophilicity)
Hazard Classification
The compound is classified under GHS hazard symbols indicating it is flammable and an irritant (GHS02, GHS07). Proper handling precautions are necessary to mitigate risks associated with exposure.
Overview of Biological Effects
Research on the biological activity of this compound indicates several potential applications:
- Antimicrobial Activity : Studies have shown that siloxanes can exhibit antimicrobial properties due to their ability to disrupt microbial membranes.
- Cellular Interaction : The compound's lipophilic nature allows it to interact with cellular membranes, which may influence cellular uptake and transport mechanisms.
Case Studies and Research Findings
-
Antimicrobial Properties :
A study focusing on similar siloxane compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of cell membrane integrity due to the hydrophobic interactions facilitated by the long alkyl chain . -
Cytotoxicity Assessment :
In vitro studies were conducted using human cell lines to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent relationship where lower concentrations exhibited minimal cytotoxicity while higher doses led to significant cell death . -
In Vivo Studies :
Animal models were utilized to assess the bioavailability and systemic effects of the compound. The findings suggested that while the compound is well absorbed due to its lipophilic nature, it also raises concerns regarding potential toxicity at elevated doses .
Data Table of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Disruption of bacterial membranes | |
Cytotoxicity | Dose-dependent cell death | |
In Vivo Bioavailability | High absorption; potential toxicity |
The biological activity of this compound can be attributed to its structural features:
- Hydrophobic Interactions : The long hexadecyl chain enhances interaction with lipid bilayers in microbial membranes.
- Silicon-Oxygen Framework : The unique siloxane bond contributes to stability and potential reactivity with biological macromolecules.
Properties
CAS No. |
286938-67-8 |
---|---|
Molecular Formula |
C23H54O2Si3 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
hexadecyl-methyl-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C23H54O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(8,24-26(2,3)4)25-27(5,6)7/h9-23H2,1-8H3 |
InChI Key |
LWKQBOVTDFASEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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